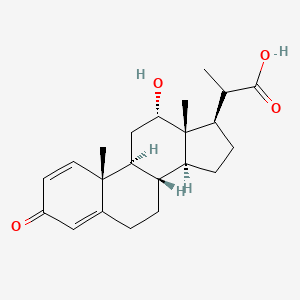
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- is a steroidal compound that plays a significant role in the synthesis of various corticosteroids. This compound is known for its complex structure and its importance in the pharmaceutical industry, particularly in the production of corticosteroids, which are used to treat a variety of conditions such as inflammation, allergies, and autoimmune diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves multiple steps. One of the greener and more economical routes for its synthesis is through the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, by an engineered Mycolicibacterium neoaurum . This process involves the partial degradation of the C17 side-chain of sterols.
The production of this compound can be achieved through a four-step chemical process:
- Hydrolysis of 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid methyl ester to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid.
- Decarboxylation rearrangement.
- Dehydration.
- Δ1 dehydrogenation .
Industrial Production Methods
In the industrial setting, the production of this compound involves similar steps but on a larger scale. The combined microbial and chemical process shows a total weight yield of up to 35.4%, which is significantly higher than current industrial routes . This method also has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and the abandonment of toxic catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of corticosteroids. For example, the oxidation of the compound can lead to the formation of pregnatetraenedione, a key intermediate in corticosteroid synthesis .
Applications De Recherche Scientifique
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: It is used in the production of corticosteroids, which are essential in treating conditions like inflammation, allergies, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves its conversion into active corticosteroids. These corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This modulation leads to the anti-inflammatory and immunosuppressive effects observed with corticosteroid use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregna-4,20-dien-3,6-dione: A steroid and synthetic pheromone known to activate the vomeronasal organ in men.
4,4,14α-trimethyl-3-oxo-5α-pregna-7,9(11)-diene-20-carboxylic acid: An insecticidal hydroxy acid isolated from certain entomopathogenic strains.
16α,17α-Epoxypregn-4-ene-3,20-dione: Another steroidal compound with similar structural features.
Uniqueness
What sets Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- apart from these similar compounds is its specific role in the synthesis of corticosteroids. Its unique structure allows for the efficient production of these vital pharmaceutical agents, making it an invaluable compound in both research and industrial applications.
Propriétés
Numéro CAS |
59476-83-4 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12?,15-,16+,17-,18-,19-,21-,22+/m0/s1 |
Clé InChI |
GOJFQAWHNZEBKB-FETJCDNZSA-N |
SMILES isomérique |
CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |
SMILES canonique |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















